dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate
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Overview
Description
Dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl terephthalate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Formation of coumarin-4-one derivatives.
Reduction: Formation of coumarin-4-ol derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate has shown potential in biological studies, particularly in the development of new drugs. Its anti-inflammatory and antimicrobial properties make it a candidate for therapeutic applications.
Medicine: The compound's anticoagulant properties have been explored for potential use in blood-thinning medications. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical structure allows for the creation of novel products with desirable properties.
Mechanism of Action
The mechanism by which dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate exerts its effects involves its interaction with specific molecular targets. The coumarin core can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Hesperidin: A flavonoid with similar anti-inflammatory properties.
Esculetin: Another coumarin derivative with antioxidant activity.
Uniqueness: Dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate stands out due to its unique structural features, which confer distinct biological activities compared to other coumarin derivatives. Its combination of hydroxyl, methyl, and terephthalate groups contributes to its versatility and efficacy in various applications.
Properties
IUPAC Name |
dimethyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-11-6-18-15(9-17(11)23)13(8-19(24)29-18)10-22-16-7-12(20(25)27-2)4-5-14(16)21(26)28-3/h4-9,22-23H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNAWWPNAUMCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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